molecular formula C10H12N4O2 B1475700 4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one CAS No. 2091618-24-3

4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one

Cat. No.: B1475700
CAS No.: 2091618-24-3
M. Wt: 220.23 g/mol
InChI Key: OKLJTCDLGGHRDY-UHFFFAOYSA-N
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Description

The compound “4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one” is a complex organic molecule that contains several functional groups . It has an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms, two carbon atoms, and one oxygen atom. This ring is attached to a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The compound also contains an aminoethyl group, which consists of an ethyl group (two carbon atoms and five hydrogen atoms) attached to an amino group (one nitrogen atom and two hydrogen atoms) .

Scientific Research Applications

Antileishmanial Activity and Theoretical Calculations

Oxadiazole derivatives, including those structurally related to the query compound, have been investigated for their antileishmanial activity. A study by Süleymanoğlu et al. (2017) utilized Density Functional Theory (DFT) to analyze 4-amino-1,2,4-triazole derivatives, highlighting their potential against Leishmania infantum, with significant antileishmanial activity observed. This suggests oxadiazole derivatives could be valuable in developing treatments for leishmaniasis, demonstrating the compound's relevance in antimicrobial research (Süleymanoğlu et al., 2017).

Synthesis and Rearrangement Studies

Research by Rozhkov et al. (2004) on the cycloaddition and Dimroth rearrangement of 3-amino-4-(5-amino-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazoles underscores the synthetic versatility of oxadiazole derivatives. These processes facilitate the synthesis of complex oxadiazole-containing compounds, providing a foundation for further exploration of their biological activities and potential applications in drug discovery (Rozhkov et al., 2004).

Parallel Liquid-Phase Synthesis

The study by Borisov et al. (2009) describes the parallel liquid-phase synthesis of various oxadiazole libraries, demonstrating the compound class's chemical diversity and the potential for high-throughput discovery of bioactive molecules. This approach highlights the chemical robustness and adaptability of oxadiazole derivatives for generating compounds with potential therapeutic applications (Borisov et al., 2009).

Antibacterial Activities

Oxadiazole derivatives containing the 5-methylisoxazole moiety have been synthesized and evaluated for their antibacterial activities, as reported by Hui et al. (2002). This research demonstrates the antimicrobial potential of oxadiazole compounds, suggesting their application in addressing antibiotic resistance and the development of new antimicrobial agents (Hui et al., 2002).

Predicting Biological Activity

A study by Kharchenko et al. (2008) on the synthesis of novel oxadiazole derivatives and the prediction of their biological activity illustrates the integration of synthetic chemistry and computational methods in drug discovery. By synthesizing oxadiazole-containing polycyclic systems and predicting their activity, this research contributes to understanding the bioactive potential of such compounds (Kharchenko et al., 2008).

Future Directions

The future directions for research on this compound would depend on its potential applications. Given its complex structure and the presence of several functional groups, it could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry. Further studies could focus on exploring its synthesis, properties, and potential uses .

Biochemical Analysis

Biochemical Properties

4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can bind to and inhibit certain oxidoreductases, thereby modulating the redox state within cells. Additionally, this compound can form complexes with metal ions, influencing metalloenzyme activities and potentially altering cellular metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling cascades, leading to changes in cellular responses to external stimuli. In terms of gene expression, this compound can upregulate or downregulate the transcription of genes involved in stress responses, apoptosis, and cell proliferation . Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as proteins and nucleic acids, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, this compound has been shown to inhibit certain kinases, thereby affecting phosphorylation-dependent signaling pathways . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental stresses, such as high temperatures or oxidative conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing stress resistance and improving metabolic efficiency . At higher doses, it may exhibit toxic or adverse effects, including oxidative damage, inflammation, and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range produces optimal benefits without significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence the flux of metabolites through pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . It has been shown to modulate the activity of key enzymes, such as dehydrogenases and kinases, thereby affecting the overall metabolic balance within cells . Additionally, this compound can alter the levels of specific metabolites, contributing to changes in cellular energy status and biosynthetic capacity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments . For example, it can be transported into mitochondria, where it influences mitochondrial function and energy production . The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it interacts with transcription factors and influences gene expression . Alternatively, it can be directed to the mitochondria, where it affects mitochondrial enzymes and energy metabolism . The subcellular localization of this compound is essential for its precise biochemical actions and overall cellular effects .

Properties

IUPAC Name

4-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-14-5-3-7(6-9(14)15)10-12-8(2-4-11)16-13-10/h3,5-6H,2,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLJTCDLGGHRDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C2=NOC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one
Reactant of Route 2
4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one
Reactant of Route 3
4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one
Reactant of Route 4
4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one
Reactant of Route 6
4-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-methylpyridin-2(1H)-one

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